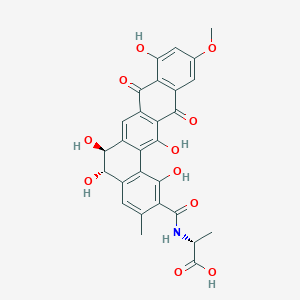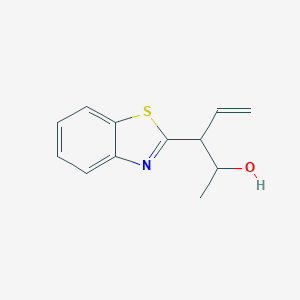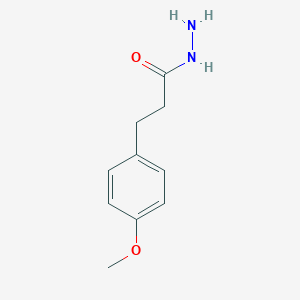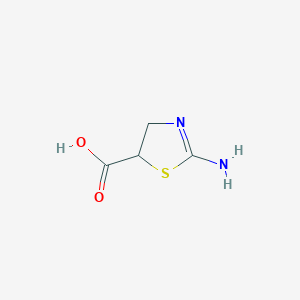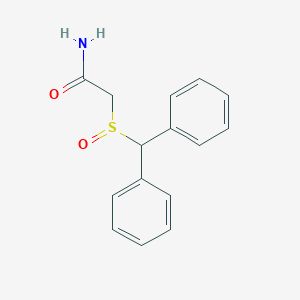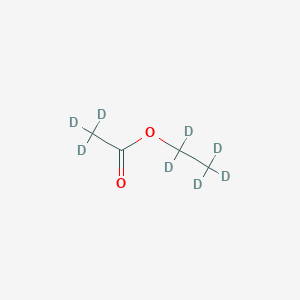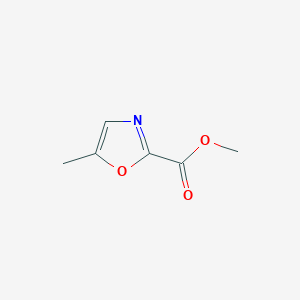
Methyl 5-methyloxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The enantioselective synthesis of methyl 5-methyloxazole-2-carboxylate derivatives involves Pd-catalyzed amide coupling with vinyl triflate, followed by oxazole formation through bromination of an enamide and DBU-promoted cyclization. This process yields the oxazole subunit with high optical purity and without racemization, demonstrating the method's effectiveness and precision in obtaining the desired isomer in good yield (Magata et al., 2017).
Molecular Structure Analysis
Oxazoles, including methyl 5-methyloxazole-2-carboxylate, exhibit a conjugated system involving the heteroatoms (nitrogen and oxygen) and the carbon atoms of the ring. This conjugation contributes to the stability of the oxazole ring and influences its electronic properties, making it a versatile intermediate in organic synthesis. The structure and properties of N-acetylated derivatives of related oxazole compounds have been studied using various spectroscopic techniques, highlighting the impact of substitutions on the oxazole ring's electronic and structural characteristics (Dzygiel et al., 2004).
Chemical Reactions and Properties
Methyl 5-methyloxazole-2-carboxylate undergoes various chemical reactions, including nucleophilic substitution and cycloaddition, due to the reactive nature of the oxazole ring. These reactions allow for the functionalization of the oxazole ring and the introduction of diverse substituents, enabling the synthesis of a wide range of derivatives with potential biological activity. The versatility of this compound is demonstrated in its use as a precursor for the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation, showcasing its potential in medicinal chemistry (Ozaki et al., 1983).
Wissenschaftliche Forschungsanwendungen
Epigenetic Modifications and Cancer Therapy
A significant area of application for related compounds involves epigenetic modifications, particularly in cancer therapy. DNA methyltransferase inhibitors, for instance, have shown promise in inhibiting hypermethylation, which can lead to the repression of tumor suppressor genes. These inhibitors, by restoring suppressor gene expression, exhibit antitumor effects in various laboratory models, suggesting a potential pathway through which Methyl 5-methyloxazole-2-carboxylate derivatives could be explored for similar applications (Goffin & Eisenhauer, 2002).
Antimicrobial and Anti-biofilm Activities
Another potential application area is in the development of antimicrobial and anti-biofilm agents. Compounds like Carvacrol have demonstrated significant antimicrobial and anti-biofilm activities against a wide range of Gram-positive and Gram-negative bacteria. This suggests that structurally or functionally similar compounds, such as Methyl 5-methyloxazole-2-carboxylate, could be investigated for their efficacy in preventing biofilm-associated infections and in the development of new bio-inspired, anti-infective materials (Marchese et al., 2018).
Environmental Toxicology
The study of environmental toxicants and their degradation products also presents a relevant application field. For instance, the occurrence, toxicity, and degradation pathways of environmental contaminants like Triclosan have been extensively reviewed, highlighting the importance of understanding the environmental impact and persistence of chemical compounds. Similar studies could be conducted for Methyl 5-methyloxazole-2-carboxylate to assess its environmental fate, toxicity, and potential as an environmental pollutant or its degradation products (Bedoux et al., 2012).
Neuroprotection and Stroke
Research on neuroprotective strategies, especially in the context of cerebrovascular stroke, has explored various compounds for their potential to mitigate secondary cerebral injury. This line of investigation provides a framework for examining Methyl 5-methyloxazole-2-carboxylate derivatives for neuroprotective effects, given the broad interest in finding treatments that can prevent or reduce the impact of stroke-induced neurological damage (Karsy et al., 2017).
Eigenschaften
IUPAC Name |
methyl 5-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCUNDMASKBAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyloxazole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

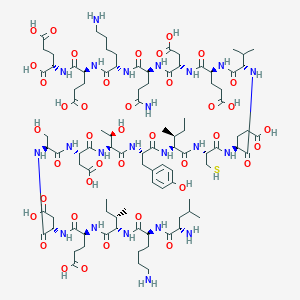
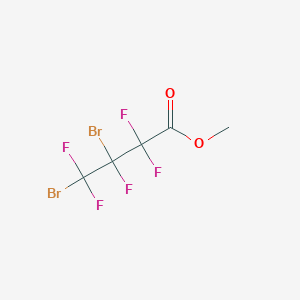
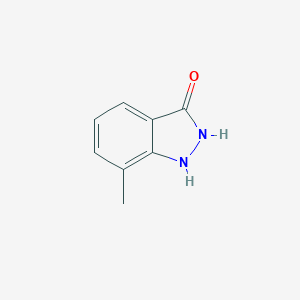
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
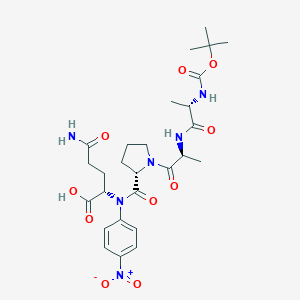
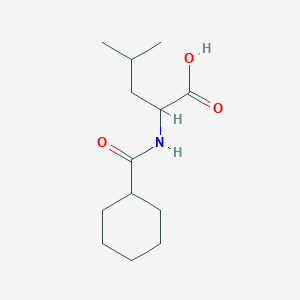
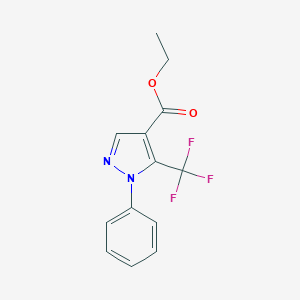
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
